ethyl 4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and an oxolane ring. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring is usually synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a diol or by using an epoxide opening reaction.
Coupling Reactions: The final compound is formed by coupling the pyrazole, piperidine, and oxolane rings through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize efficiency.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially at the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Biological Research: The compound is used in studies to understand its effects on cellular processes and molecular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular function.
Comparison with Similar Compounds
Ethyl 4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
Ethyl 4-[[[1-(2-ethoxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate: The presence of an ethoxy group instead of a methoxy group can influence the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O4/c1-3-28-21(26)20-18(13-22-23-20)15-25(16-19-5-4-11-29-19)14-17-6-8-24(9-7-17)10-12-27-2/h13,17,19H,3-12,14-16H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSXNAVWYPBADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN(CC2CCN(CC2)CCOC)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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